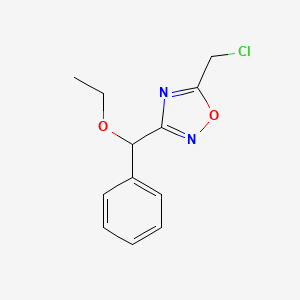
1,2,4-Oxadiazole, 5-(chloromethyl)-3-(ethoxyphenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazole, 5-(chloromethyl)-3-(ethoxyphenylmethyl)- is a heterocyclic compound that belongs to the oxadiazole family
Méthodes De Préparation
The synthesis of 1,2,4-oxadiazole, 5-(chloromethyl)-3-(ethoxyphenylmethyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of carboxylic acids with hydroxyamidines, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process. Industrial production methods may involve continuous flow reactors to optimize the synthesis and purification processes .
Analyse Des Réactions Chimiques
1,2,4-Oxadiazole, 5-(chloromethyl)-3-(ethoxyphenylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can lead to the formation of oxadiazole N-oxides.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,2,4-Oxadiazole, 5-(chloromethyl)-3-(ethoxyphenylmethyl)- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 1,2,4-oxadiazole, 5-(chloromethyl)-3-(ethoxyphenylmethyl)- involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole, 5-(chloromethyl)-3-(ethoxyphenylmethyl)- can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds share a similar heterocyclic structure but differ in the presence of a nitrogen atom in the ring.
1,3,4-Oxadiazoles: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring, leading to distinct chemical properties and applications.
The uniqueness of 1,2,4-oxadiazole, 5-(chloromethyl)-3-(ethoxyphenylmethyl)- lies in its specific substituents and their influence on its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
1378260-47-9 |
|---|---|
Formule moléculaire |
C12H13ClN2O2 |
Poids moléculaire |
252.69 g/mol |
Nom IUPAC |
5-(chloromethyl)-3-[ethoxy(phenyl)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-16-11(9-6-4-3-5-7-9)12-14-10(8-13)17-15-12/h3-7,11H,2,8H2,1H3 |
Clé InChI |
QLVSRJXSHGSVLX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC=CC=C1)C2=NOC(=N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



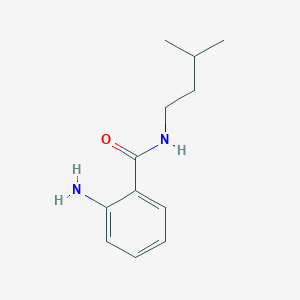
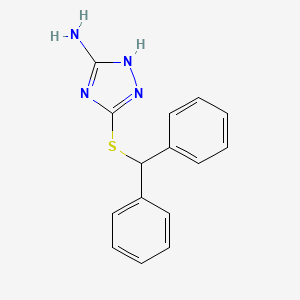
![Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15096563.png)
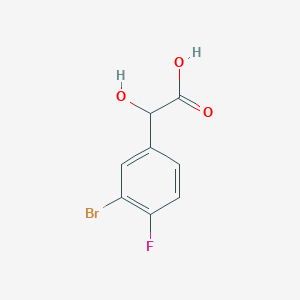
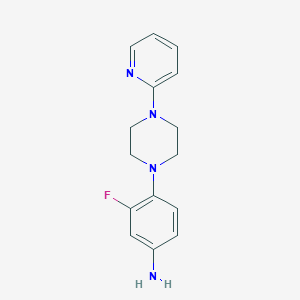
![4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one](/img/structure/B15096581.png)
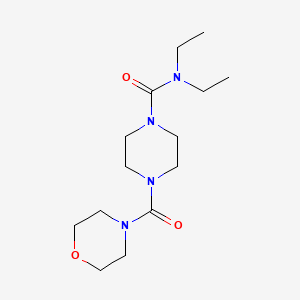

![N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide](/img/structure/B15096590.png)

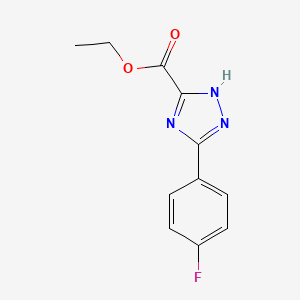
![3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B15096612.png)

